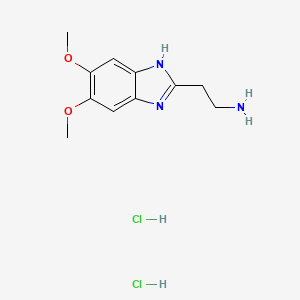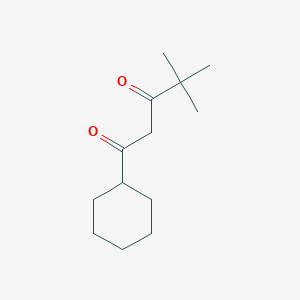
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is an organic compound with the molecular formula C13H22O2. It is a cycloalkane derivative with a ketone functional group, making it a versatile compound in organic synthesis and various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione typically involves the reaction of cyclohexylmagnesium bromide with 4,4-dimethylpentane-1,3-dione under controlled conditions. The reaction is carried out in an anhydrous environment to prevent the hydrolysis of the Grignard reagent .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous purification steps such as distillation and recrystallization to ensure the final product meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and hydrazines are used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Cyclohexyl-4,4-dimethylpentane-1,3-dione involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and interact with enzymes and receptors, influencing biochemical pathways. The cyclohexyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to certain targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Cyclopropyl-4,4-dimethylpentane-1,3-dione
- 4,4-Dimethyl-1-phenylpentane-1,3-dione
Uniqueness
1-Cyclohexyl-4,4-dimethylpentane-1,3-dione is unique due to its specific cyclohexyl group, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C13H22O2 |
|---|---|
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-cyclohexyl-4,4-dimethylpentane-1,3-dione |
InChI |
InChI=1S/C13H22O2/c1-13(2,3)12(15)9-11(14)10-7-5-4-6-8-10/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
MMLJUCQLFBYHGN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)CC(=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


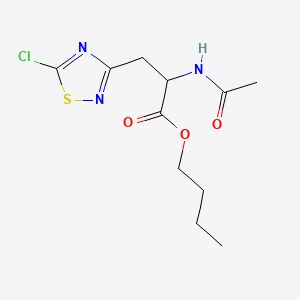
![[(2R,3R,4S,5S,6S)-4,5-diacetyloxy-2-(2-diethoxyphosphorylethyl)-6-[[(4S)-2,5-dioxo-1,3-oxazolidin-4-yl]methoxy]oxan-3-yl] acetate](/img/structure/B13545476.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-2-yl)methyl]-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid](/img/structure/B13545484.png)
![rac-tert-butylN-[(1R,2S)-2-methyl-2-[(methylamino)methyl]cyclopentyl]carbamate](/img/structure/B13545495.png)



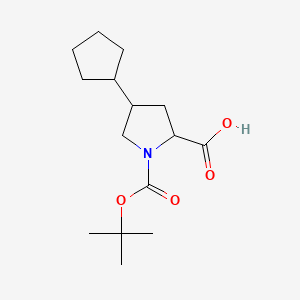
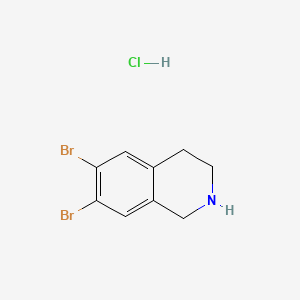
aminehydrochloride](/img/structure/B13545525.png)
![3-(Methoxycarbonyl)imidazo[1,2-a]pyridine-6-carboxylicacid](/img/structure/B13545529.png)
